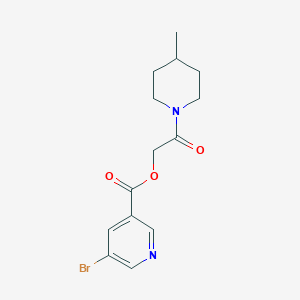

2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of pyridine derivatives and has a molecular formula of C15H18BrN2O3.

科学的研究の応用

Electrocatalytic Carboxylation

Researchers investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine in an ionic liquid. This process converts 2-amino-5-bromopyridine into 6-aminonicotinic acid, an important chemical intermediate, using carbon dioxide (CO2) in a sustainable and efficient manner. The process avoids the use of toxic solvents and catalysts, and the ionic liquid used can be recycled, demonstrating potential environmental benefits (Feng, Huang, Liu, & Wang, 2010).

Hydrodesulfurization and Hydrodenitrogenation

A study on hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) revealed that compounds like 2-Methylpyridine and 2-methylpiperidine can influence these processes. These compounds inhibited the hydrogenation pathway in the HDS of dibenzothiophene, showcasing their potential role in refining processes (Egorova & Prins, 2006).

Synthesis of Novel Pyridine-Based Derivatives

A study described the synthesis of novel pyridine derivatives through a Suzuki cross-coupling reaction, demonstrating the compound's utility in creating new molecules with potential applications in materials science and biology. These derivatives showed promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

C-H Bond Functionalization

Research on 1-Aminopyridinium ylides highlighted their efficiency as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This indicates the potential of these compounds in facilitating complex organic synthesis (Le, Nguyen, & Daugulis, 2019).

Synthesis and Antibacterial Evaluation

A study involved the synthesis of novel compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds demonstrated valuable antibacterial properties, showcasing the compound's relevance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

Relay Catalysis in Synthesis

Metal/organo relay catalysis was used for one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from pyridinium ylides, highlighting an efficient synthetic route for producing complex molecules (Galenko et al., 2015).

特性

IUPAC Name |

[2-(4-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-10-2-4-17(5-3-10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZVYKQUTUMCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85200264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]acetamide](/img/structure/B2729352.png)

![N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide](/img/structure/B2729354.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2729358.png)

![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)

![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)

![1-(3-bromophenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2729363.png)

![3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea](/img/structure/B2729370.png)

![N-[2-(benzylamino)ethyl]acetamide](/img/structure/B2729371.png)